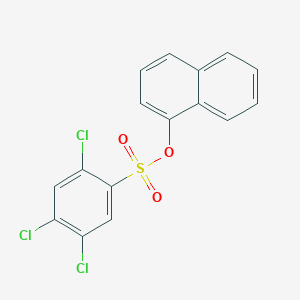![molecular formula C22H17N3O3 B2822625 methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate CAS No. 330998-40-8](/img/structure/B2822625.png)
methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzodiazole ring, which is a type of heterocyclic aromatic organic compound. This is a five-membered cyclic compound with two nitrogen atoms and three carbon atoms in the ring . It also contains a carbamoyl group (NH2CO), which is derived from carbamic acid and consists of a nitrogen atom attached to a carbonyl (C=O) group and two hydrogen atoms .
Molecular Structure Analysis
The benzodiazole ring system is planar and aromatic, capable of pi-pi stacking interactions. The carbamoyl group can participate in hydrogen bonding due to the presence of the nitrogen atom .Chemical Reactions Analysis
Benzodiazole derivatives are known to undergo a variety of chemical reactions, often serving as intermediates in the synthesis of more complex compounds. They can react with electrophiles at the nitrogen atoms, and can undergo nucleophilic substitution reactions at the carbon atoms .Physical And Chemical Properties Analysis
Typically, benzodiazole derivatives are crystalline solids that are soluble in common organic solvents. The exact physical and chemical properties would depend on the specific substituents attached to the benzodiazole ring .Applications De Recherche Scientifique
Pressure as a Tool in Crystal Engineering
A study by Johnstone et al. (2010) on methyl 2-(carbazol-9-yl)benzoate, a compound with a similar structural motif, demonstrates the use of pressure in crystal engineering to induce phase transitions, highlighting the compound's unique crystalline behavior under high pressure which could have implications in the design and development of new materials with tunable properties Johnstone et al., 2010.
Mesomorphic Behaviour and Photoluminescence
Research by Han et al. (2010) on derivatives of 1,3,4-oxadiazole, including compounds structurally related to methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate, shows these compounds exhibit cholesteric and nematic mesophases and strong blue fluorescence emissions. This suggests potential applications in optoelectronic devices and as advanced materials for display technologies Han et al., 2010.
Mesophase Behavior Modification
Studies by Naoum et al. (2011, 2015) focus on the synthesis of compounds with lateral methyl substitutions, investigating their effects on mesophase behavior. These studies provide insights into the structural factors influencing liquid crystalline properties, which could inform the design of liquid crystal displays and materials for optical applications Naoum et al., 2011; Naoum et al., 2015.
Electropolymerization and Electrochemical Studies
Schneider et al. (2017) explored the electropolymerization of pyrrole derivatives to improve the properties of polymerized layers, offering insights into the potential of this compound for enhancing electrochemical devices through surface modification Schneider et al., 2017.
Hydrogen-Bonded Structures
Research by Portilla et al. (2007) on compounds with similar structural features to this compound reveals the formation of complex hydrogen-bonded sheets and chains, underscoring the role of hydrogen bonding in determining molecular conformation and packing, which is critical in drug design and supramolecular chemistry Portilla et al., 2007.
Mécanisme D'action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of the imidazole ring in this compound suggests that it may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-28-22(27)16-8-6-15(7-9-16)21(26)23-17-12-10-14(11-13-17)20-24-18-4-2-3-5-19(18)25-20/h2-13H,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVCSTXSSMNJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


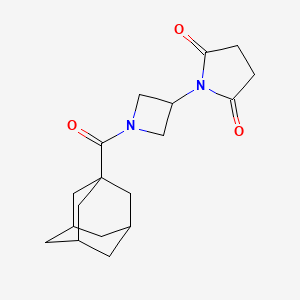
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride](/img/no-structure.png)
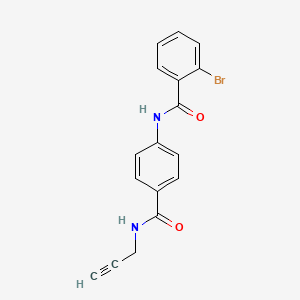
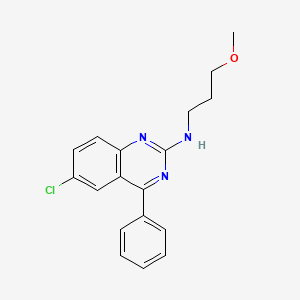
![2-(3-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2822549.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2822551.png)
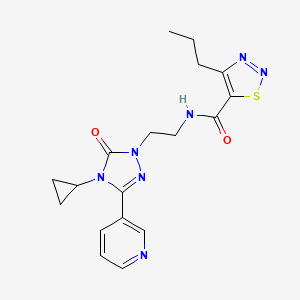
![1-((1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2822553.png)
![1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2822556.png)
![5-Chloro-2-[(3-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2822560.png)
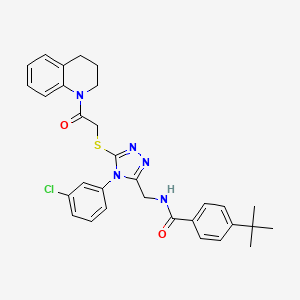
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2822563.png)
